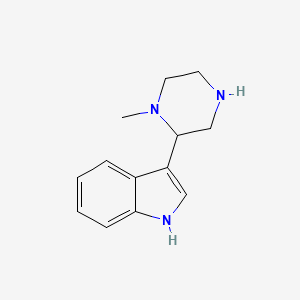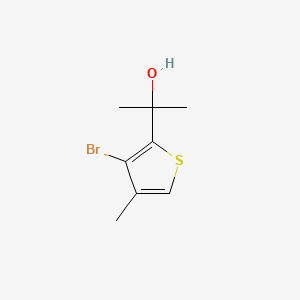
3-Bromo-alpha,alpha,4-trimethyl-2-thiophenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a methyl group on the thiophene ring, along with a hydroxyl group on the propan-2-ol moiety, makes this compound unique and potentially useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol typically involves the bromination of 4-methylthiophene followed by the addition of a propan-2-ol group. One common method involves the use of bromine as the brominating agent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol.
化学反応の分析
Types of Reactions
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-one.
Reduction: Formation of 2-(4-methylthiophen-2-yl)propan-2-ol.
Substitution: Formation of 2-(3-substituted-4-methylthiophen-2-yl)propan-2-ol derivatives.
科学的研究の応用
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-methylthiophen-2-yl)propan-2-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(3-chloro-4-methylthiophen-2-yl)propan-2-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.
2-(3-bromo-4-ethylthiophen-2-yl)propan-2-ol: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical characteristics.
Uniqueness
The presence of both a bromine atom and a methyl group on the thiophene ring, along with a hydroxyl group on the propan-2-ol moiety, makes 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol unique
特性
分子式 |
C8H11BrOS |
|---|---|
分子量 |
235.14 g/mol |
IUPAC名 |
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5-4-11-7(6(5)9)8(2,3)10/h4,10H,1-3H3 |
InChIキー |
SOAJEGKQDMCJQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1Br)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


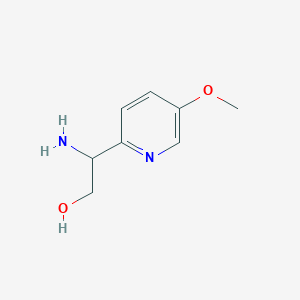
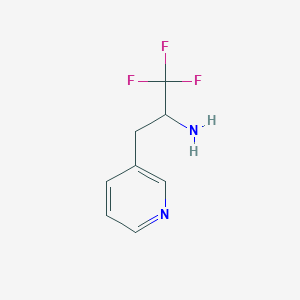
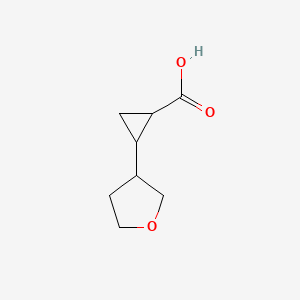

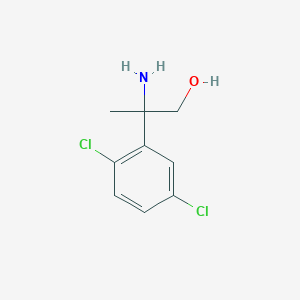
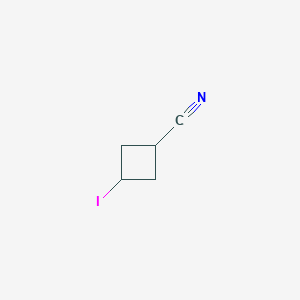

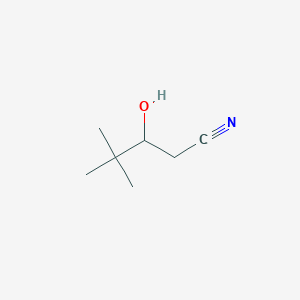
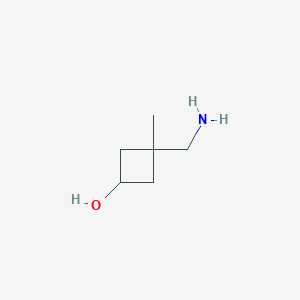

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
